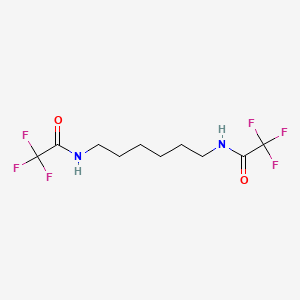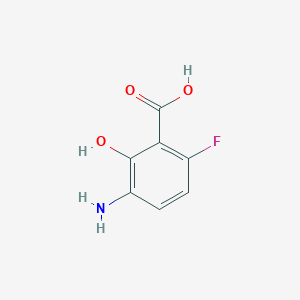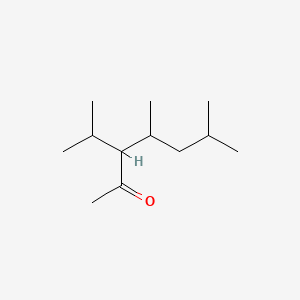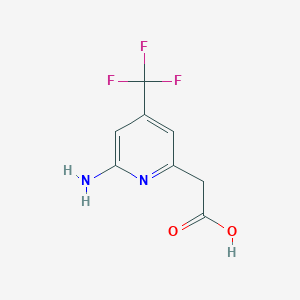
Acetamide, N,N'-1,6-hexanediylbis[2,2,2-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-]: is an organic compound with a complex structure that includes acetamide and trifluoroacetamide groups linked by a hexanediyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] involves the reaction of hexanediamine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamide groups can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides with various functional groups.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of novel materials and pharmaceuticals. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] is used as a reagent in enzyme assays and protein modification studies. Its ability to interact with biological molecules makes it valuable in studying biochemical pathways.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes. Its trifluoroacetamide groups can enhance the stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] involves its interaction with specific molecular targets. The trifluoroacetamide groups can form strong hydrogen bonds with target molecules, leading to inhibition or activation of biological pathways. The hexanediyl chain provides flexibility, allowing the compound to fit into various binding sites.
Comparaison Avec Des Composés Similaires
Acetamide: A simpler compound with a single acetamide group.
N,N’-Hexamethylenebisacetamide: Similar structure but lacks the trifluoroacetamide groups.
Trifluoroacetamide: Contains trifluoroacetamide groups but lacks the hexanediyl linkage.
Uniqueness: Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] is unique due to its combination of acetamide and trifluoroacetamide groups linked by a hexanediyl chain. This structure provides a balance of stability, reactivity, and flexibility, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
14815-14-6 |
|---|---|
Formule moléculaire |
C10H14F6N2O2 |
Poids moléculaire |
308.22 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C10H14F6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6-18-8(20)10(14,15)16/h1-6H2,(H,17,19)(H,18,20) |
Clé InChI |
SROHYHMPDSABTC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC(=O)C(F)(F)F)CCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13435820.png)

![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol](/img/structure/B13435824.png)


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)





![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
